2-Chloro-5-[(2R)-oxiran-2-yl]pyridine
Description
Contextual Significance of Chiral Epoxides as Synthetic Intermediates
Chiral epoxides, or oxiranes, are three-membered cyclic ethers that serve as powerful and versatile intermediates in asymmetric synthesis. researchgate.netuwindsor.ca Their significance stems from a combination of inherent chemical properties. The considerable ring strain of the epoxide ring makes it susceptible to ring-opening reactions by a wide array of nucleophiles, including amines, alcohols, and organometallic reagents. researchgate.net This reactivity allows for the facile introduction of diverse functionalities into a molecule.
Crucially, when the epoxide is chiral, these ring-opening reactions can proceed with high levels of stereoselectivity, enabling the construction of new stereocenters with predictable configurations. This process is fundamental to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries, where different enantiomers of a molecule can exhibit vastly different biological activities. mdpi.comacs.org Seminal methods like the Sharpless asymmetric epoxidation have made chiral epoxides readily accessible, transforming them into staple building blocks for the total synthesis of complex natural products and pharmaceuticals. researchgate.netnih.gov The ability to install two vicinal functional groups in a controlled stereochemical manner makes chiral epoxides indispensable for creating stereochemically rich and complex molecules. mdpi.com
Role of Halogenated Pyridines in Advanced Chemical Synthesis
The pyridine (B92270) ring is a foundational scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and natural products. lifechemicals.com The introduction of a halogen atom, such as chlorine, onto the pyridine ring further enhances its synthetic utility, creating a "halogenated pyridine" moiety with distinct advantages.
Halogen atoms, particularly chlorine, serve as versatile synthetic "handles." They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings). This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, providing a robust strategy for elaborating the pyridine core into more complex structures. researchgate.net
Furthermore, the electronegative chlorine atom and the nitrogen atom in the pyridine ring influence the electronic properties of the molecule, affecting its reactivity, binding affinity to biological targets, and metabolic stability. researchgate.netwikipedia.org The 2-chloropyridine (B119429) structure, in particular, is a common feature in ligands targeting various biological receptors. nih.gov This combination of properties makes halogenated pyridines highly sought-after building blocks in drug discovery programs. lifechemicals.comresearchgate.net
Overview of Academic Research Trends on Chiral Halo-Pyridyl Epoxides
The strategic combination of a chiral epoxide and a halogenated pyridine ring in a single molecule creates a trifunctional building block of significant value. Academic and industrial research trends involving such compounds are largely driven by the demand for efficient synthetic routes to high-value, biologically active target molecules. A primary area of focus is the development of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological disorders. mdpi.commdpi.com
Molecules containing the 2-chloropyridine moiety have been shown to be potent ligands for nAChRs. nih.govrti.org Research has focused on synthesizing analogues where a chiral side-chain is attached to the pyridine ring to optimize binding affinity and selectivity. The chiral epoxide on the halo-pyridine scaffold serves as an ideal precursor for introducing these side-chains. For instance, the ring-opening of the epoxide with an appropriate amine can generate a chiral amino alcohol side-chain, a key pharmacophoric element in many nAChR modulators.
Therefore, the prevailing research trend is not on chiral halo-pyridyl epoxides as an end goal, but on their application as key intermediates. The development of scalable, stereoselective syntheses of these building blocks is a critical objective, as it enables the rapid generation of libraries of complex derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Scope and Objectives of Research on 2-Chloro-5-[(2R)-oxiran-2-yl]pyridine
The specific research focus on this compound centers on its role as a precisely designed chiral building block for the synthesis of complex pharmaceutical agents, particularly those targeting nAChRs. nih.gov The molecule's structure is not arbitrary; each component is chosen for a specific synthetic purpose.
The primary objectives of research involving this compound include:
Efficient and Enantioselective Synthesis: Developing a robust and scalable synthetic route to obtain this compound in high enantiomeric purity. This often involves the asymmetric epoxidation of a corresponding vinylpyridine precursor.
Stereocontrolled Elaboration: Utilizing the chiral epoxide as a linchpin for introducing new stereocenters. The primary reaction is the regioselective and stereospecific ring-opening of the epoxide with various nucleophiles to install a functionalized side-chain at the 5-position of the pyridine ring.
Scaffold for Further Diversification: Using the 2-chloro substituent as a handle for subsequent cross-coupling reactions. After the epoxide has been elaborated, the chloro group can be modified to introduce other aryl or alkyl groups, allowing for fine-tuning of the final molecule's properties.
The scope of its application is therefore as a critical intermediate in multi-step synthetic campaigns that aim to produce novel, single-enantiomer drug candidates whose biological activity is highly dependent on a specific three-dimensional structure. nih.gov
Chemical Compound Data
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| CAS Number | Not Found for (2R)-isomer; 288392-34-7 (racemate) bldpharm.com |
| Class | Chiral Halo-Pyridyl Epoxide |
Significance of Incorporated Functional Moieties
| Functional Moiety | Role in Synthesis and Research |
|---|---|
| (2R)-Oxirane (Chiral Epoxide) | Introduces a specific stereocenter. Acts as an electrophilic site for stereospecific ring-opening by nucleophiles to build chiral side-chains. researchgate.net |
| 2-Chloropyridine (Halogenated Pyridine) | Serves as a stable aromatic core. The chloro group acts as a versatile handle for cross-coupling reactions and influences the molecule's electronic properties and binding capabilities. researchgate.netwikipedia.org |
Structure
3D Structure
Properties
CAS No. |
173901-08-1 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-chloro-5-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2/t6-/m0/s1 |
InChI Key |
ZZNUVWNPOYKIJD-LURJTMIESA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CN=C(C=C2)Cl |
Canonical SMILES |
C1C(O1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Asymmetric Synthetic Methodologies for 2 Chloro 5 2r Oxiran 2 Yl Pyridine
Stereoselective Formation of the Epoxide Ring
The creation of the chiral epoxide ring on the pyridine (B92270) scaffold is the cornerstone of the asymmetric synthesis of 2-Chloro-5-[(2R)-oxiran-2-yl]pyridine. Methodologies are broadly categorized into direct asymmetric epoxidation of the corresponding vinyl precursor and the cyclization of pre-functionalized chiral acyclic systems.
Chiral Epoxidation of Precursor Alkenes
The most direct route to enantiomerically enriched this compound involves the asymmetric epoxidation of the prochiral precursor, 2-chloro-5-vinylpyridine (B115529). This substrate, being an unfunctionalized, conjugated olefin, is amenable to several modern catalytic methods that can differentiate between its two enantiotopic faces.
Transition metal-based catalysts bearing chiral ligands are powerful tools for asymmetric epoxidation. The Jacobsen-Katsuki and Sharpless epoxidations are seminal examples, though their applicability depends on the substrate's structure.
The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized alkenes, making it well-suited for 2-chloro-5-vinylpyridine. nih.govnih.gov This method has been successfully applied, achieving high enantioselectivity. The stereochemical outcome is influenced by the solvent, with dichloromethane (B109758) often providing optimal chiral induction. rsc.org The electron-withdrawing nature of the chloro-substituent on the pyridine ring is noted to enhance the diastereofacial differentiation compared to unsubstituted vinylpyridines. rsc.org
Another successful approach involves dirhodium-catalyzed epoxidation . Chiral dirhodium complexes can achieve high enantiomeric excess in the epoxidation of 2-chloro-5-vinylpyridine using N-sulfonyloxaziridines as the oxidant. rsc.org In this system, the pyridine nitrogen is thought to coordinate to the rhodium center, which helps to orient the vinyl group for a highly stereoselective oxygen transfer. rsc.org
The Sharpless asymmetric epoxidation , while a foundational method in this field, is specifically designed for the epoxidation of primary and secondary allylic alcohols. acs.orgnih.gov The catalyst, formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET), requires the hydroxyl group of the substrate for coordination to achieve high stereocontrol. nih.govresearchgate.net Since 2-chloro-5-vinylpyridine lacks this allylic alcohol functionality, the Sharpless epoxidation is not a directly applicable method for its conversion to this compound.
| Method | Catalyst | Oxidant | Enantiomeric Excess (ee) |
|---|---|---|---|
| Jacobsen-Katsuki Epoxidation | Mn(III)-salen complex | NaOCl | Up to 89% |
| Dirhodium-Catalyzed Epoxidation | Rh₂(R-p-Ph-TPCP)₄ | N-sulfonyloxaziridines | 89-98% |
Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for various transformations, including epoxidation. nih.govnih.gov These methods often rely on the in situ formation of a chiral oxidizing agent or the activation of the substrate by a chiral catalyst.
For the epoxidation of alkenes, strategies involving chiral iminium salts have been developed. These catalysts can activate oxidants like Oxone® (potassium peroxymonosulfate) to generate a chiral dioxirane, which then performs the asymmetric epoxidation. nih.govnih.gov While providing high enantioselectivities for a range of unfunctionalized alkenes, specific application to 2-chloro-5-vinylpyridine is not extensively documented but represents a viable and promising strategy. nih.gov
Another major class of organocatalysts for epoxidation includes chiral ketones , often derived from fructose, which react with an oxidant such as Oxone® to form chiral dioxiranes (e.g., Shi epoxidation). This approach is particularly effective for trans-disubstituted and trisubstituted olefins. The application of such systems to terminal alkenes like 2-chloro-5-vinylpyridine could potentially offer a metal-free route to the desired epoxide.
Ring Closure of Chiral Halohydrins or Diols
An alternative, two-step strategy involves the initial formation of a chiral acyclic precursor—either a halohydrin or a diol—followed by an intramolecular cyclization to form the epoxide ring. The success of this sequence hinges on the ability to generate the intermediate with high enantiopurity.
Chiral halohydrins can be synthesized and subsequently converted to epoxides. The key step is the asymmetric formation of the halohydrin from the parent alkene, 2-chloro-5-vinylpyridine.
One potential route is the asymmetric halohydroxylation of the alkene. This can be achieved using a halogen source (e.g., N-bromosuccinimide or N-chlorosuccinimide) and water in the presence of a chiral catalyst. For instance, chiral thiourea (B124793) catalysts have been shown to facilitate the regio- and enantioselective bromohydroxylation of alkenes. researchgate.net
A different approach involves the asymmetric reduction of an α-haloketone precursor. In this scenario, 2-chloro-5-vinylpyridine would first be converted to 2-chloro-5-(1-haloacetyl)pyridine. Subsequent asymmetric transfer hydrogenation or catalytic reduction of the ketone, using chiral metal complexes or enzymes, can yield the desired chiral halohydrin with high enantioselectivity. rsc.orgacs.org Recent advances in biocatalysis have demonstrated that enzyme cascades can produce optically active chlorohydrins from α-chloroenones under mild conditions. acs.org
Once the chiral halohydrin, (1R)-1-(2-chloropyridin-5-yl)-2-haloethanol, is obtained, the final step is the ring closure to form the epoxide. This transformation is typically achieved by treatment with a base (e.g., sodium hydroxide, potassium carbonate).
Synthetic Routes Incorporating Pre-Formed Chiral Epoxides
The synthesis of this compound can be strategically designed by incorporating an already existing chiral epoxide. This approach relies on the coupling of a suitable chiral three-carbon synthon, which already possesses the (R)-configured oxirane ring, with a pyridine precursor. This method offers the advantage of transferring pre-existing chirality into the final molecule, bypassing the need for an asymmetric epoxidation step on a pyridine substrate.
Coupling of Chiral Epoxide Synthons with Pyridine Precursors
This strategy involves the formation of a carbon-carbon bond between the pyridine ring and the chiral epoxide moiety. Success hinges on the appropriate functionalization of both the pyridine precursor and the chiral epoxide synthon to facilitate a cross-coupling reaction.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in organic synthesis. rsc.orgacs.org While direct examples of coupling a pre-formed chiral epoxide synthon to a pyridine ring to yield this compound are not extensively detailed in readily available literature, the principles of established palladium-catalyzed methods can be applied.
A hypothetical route could involve a reaction such as a Suzuki-Miyaura coupling. This would necessitate a pyridine precursor functionalized with a boronic acid or ester (e.g., 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) and a chiral epoxide synthon bearing a halide or triflate (e.g., (R)-epichlorohydrin or a derivative). The palladium catalyst, in conjunction with a suitable ligand and base, would facilitate the coupling. The choice of ligand is critical in such reactions to ensure catalyst stability and reactivity.
Another potential approach is the Heck coupling, which typically couples an aryl halide with an alkene. beilstein-journals.org A variation might be envisioned where a chiral vinyl epoxide is coupled with a suitable pyridine derivative. Palladium catalysis is also central to C-H activation and arylation reactions of pyridine derivatives, demonstrating the versatility of palladium in functionalizing this heterocyclic system. nih.gov
Table 1: Key Components in a Hypothetical Palladium-Catalyzed Cross-Coupling Route
| Component | Role | Potential Example |
| Pyridine Precursor | Provides the 2-chloropyridine (B119429) core | 2-Chloro-5-iodopyridine or 2-chloro-5-pyridylboronic acid |
| Chiral Epoxide Synthon | Provides the (R)-oxirane moiety | (R)-epichlorohydrin, (R)-glycidyl tosylate, or a vinyl epoxide |
| Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes |
| Ligand | Stabilizes and activates the catalyst | Phosphine (B1218219) ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) |
| Base | Activates the precursor and neutralizes acid | K₂CO₃, Cs₂CO₃, or organic bases |
Beyond palladium, other transition metals like nickel and copper are known to catalyze cross-coupling reactions. Nickel catalysts, often being more cost-effective, have been successfully employed in enantioselective cross-electrophile coupling of aryl halides with meso-epoxides to generate trans-β-arylcycloalkanols. nih.gov This demonstrates the capability of transition metals to facilitate reactions involving epoxide ring-opening and C-C bond formation. A similar strategy could be adapted for pyridine-based substrates.
Copper-catalyzed cross-coupling reactions, particularly with organoboron reagents, also present a viable pathway for forming C-C bonds with aryl systems. The development of these methods provides a broader toolkit for chemists to explore in synthesizing complex molecules like this compound from chiral epoxide precursors.
Chemoenzymatic and Biocatalytic Synthesis Routes
Biocatalysis offers a highly efficient and environmentally sustainable alternative to traditional chemical synthesis for producing enantiopure compounds. nih.govresearchgate.net These methods utilize isolated enzymes or whole microbial cells to catalyze reactions with high stereoselectivity.
Enzyme-Mediated Enantioselective Transformations
Enzymes are highly specific catalysts that can be used to generate the desired (R)-enantiomer of the target epoxide. Two primary enzymatic strategies are applicable: the asymmetric epoxidation of a prochiral alkene and the kinetic resolution of a racemic epoxide mixture.
Asymmetric Epoxidation : In this approach, an enzyme catalyzes the direct conversion of a prochiral olefin, such as 2-chloro-5-vinylpyridine, into the chiral epoxide. Monooxygenases are a key class of enzymes for this transformation, utilizing molecular oxygen to introduce one oxygen atom into the substrate. This method can theoretically yield the desired enantiomer in high enantiomeric excess (ee) and yield.
Kinetic Resolution : This strategy starts with a racemic mixture of 2-chloro-5-(oxiran-2-yl)pyridine (B3257413). An enzyme, typically an epoxide hydrolase (EH), selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to its corresponding diol, leaving the desired, unreacted (R)-enantiomer in high enantiomeric purity. nih.gov While the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%, this method is widely used due to the availability and high enantioselectivity of many epoxide hydrolases.
Table 2: Comparison of Enzyme-Mediated Strategies
| Strategy | Starting Material | Key Enzyme Class | Max. Theoretical Yield | Key Advantage |
| Asymmetric Epoxidation | 2-Chloro-5-vinylpyridine | Monooxygenase / Peroxidase | 100% | High theoretical yield |
| Kinetic Resolution | (rac)-2-Chloro-5-(oxiran-2-yl)pyridine | Epoxide Hydrolase (EH) | 50% | High enantioselectivity and enzyme availability |
Microbial Transformations for Chiral Induction
Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach leverages the cell's intact enzymatic machinery, including systems for cofactor regeneration, which is often a requirement for enzymes like monooxygenases.
Microorganisms, including bacteria, yeasts, and fungi, are known to perform highly enantioselective epoxidations of olefins. nih.gov For the synthesis of this compound, a suitable microorganism would be selected through screening for its ability to convert 2-chloro-5-vinylpyridine into the desired (R)-epoxide with high enantiopurity. For example, studies on the fungus Cladosporium cladosporioides have shown its effectiveness in the chemoenzymatic epoxidation of terpenes, demonstrating the potential of fungal systems for such transformations. wur.nl The process involves incubating the substrate with the microbial culture under controlled conditions. The whole-cell approach can be more cost-effective than using isolated enzymes as it avoids costly enzyme purification steps.
Resolution Techniques for Enantiomeric Enrichment and Purity
Resolution techniques are powerful methods for separating enantiomers from a racemic mixture. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent, leading to the separation of the desired enantiomer.
Kinetic resolution is a widely utilized technique for the separation of enantiomers based on the difference in the reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a new product, allowing for the separation of the unreacted, enantiomerically enriched substrate. For a racemic mixture of 2-chloro-5-(oxiran-2-yl)pyridine, two particularly relevant kinetic resolution strategies are hydrolytic kinetic resolution (HKR) and enzyme-catalyzed kinetic resolution.
Hydrolytic Kinetic Resolution (HKR)
The hydrolytic kinetic resolution (HKR) of terminal epoxides, notably using chiral (salen)Co(III) complexes like Jacobsen's catalyst, is a highly effective method for obtaining enantioenriched epoxides and their corresponding 1,2-diols. hplc.eunih.govnih.gov This methodology is characterized by its broad substrate scope and high selectivity. hplc.eunih.gov The reaction involves the cooperative action of two metal complexes, one acting as a Lewis acid to activate the epoxide and the other delivering a nucleophile (hydroxide). hplc.eu This bimetallic mechanism is key to the high stereoselectivity observed. hplc.eu
Table 1: Representative Conditions for Hydrolytic Kinetic Resolution of a Terminal Epoxide
| Parameter | Value/Condition |
| Catalyst | (R,R)-Jacobsen's Catalyst ((salen)Co(III)OAc) |
| Substrate | Racemic 2-chloro-5-(oxiran-2-yl)pyridine |
| Reagent | H₂O |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Expected (R)-Epoxide Yield | < 50% |
| Expected (R)-Epoxide e.e. | > 98% |
| Expected (S)-Diol Yield | > 45% |
| Expected (S)-Diol e.e. | > 98% |
Note: This data is illustrative and based on typical results for the hydrolytic kinetic resolution of terminal epoxides using Jacobsen's catalyst.
Enzyme-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution, particularly using lipases, offers a green and highly selective alternative for the resolution of chiral compounds. chemrxiv.org Lipases can catalyze the enantioselective hydrolysis of esters or the acylation of alcohols. nih.gov In the context of 2-chloro-5-(oxiran-2-yl)pyridine, a lipase (B570770) could potentially catalyze the enantioselective hydrolysis of the epoxide to the corresponding diol or catalyze the reaction of the epoxide with a nucleophile.
Research on structurally similar compounds, such as 4-chloro-2-(1-hydroxyalkyl)pyridines, has demonstrated the high enantioselectivity of lipases like Pseudomonas cepacia lipase in acylation reactions. researchgate.net This suggests that a lipase-catalyzed kinetic resolution of racemic 2-chloro-5-(oxiran-2-yl)pyridine, potentially through a hydrolysis or alcoholysis pathway, could be a viable strategy for obtaining the (R)-enantiomer. The choice of enzyme, solvent, and reaction conditions would be critical for achieving high enantiomeric excess and yield. chemrxiv.org
Table 2: Illustrative Parameters for Lipase-Catalyzed Kinetic Resolution of a Racemic Epoxide
| Parameter | Value/Condition |
| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym 435) |
| Substrate | Racemic 2-chloro-5-(oxiran-2-yl)pyridine |
| Reaction Type | Hydrolysis |
| Solvent | Phosphate Buffer / Organic Co-solvent (e.g., MTBE) |
| Temperature | 30 - 45 °C |
| Acyl Donor (for acylation) | Vinyl acetate |
| Expected (R)-Epoxide Yield | ~45-50% |
| Expected (R)-Epoxide e.e. | > 95% |
| Expected (S)-Diol Yield | ~45-50% |
| Expected (S)-Diol e.e. | > 95% |
Note: This data is hypothetical and based on general procedures for the lipase-catalyzed kinetic resolution of epoxides.
Chromatographic chiral separation, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. unipd.it This method allows for the direct separation of enantiomers without the need for derivatization.
For the separation of enantiomers of 2-chloro-5-(oxiran-2-yl)pyridine, polysaccharide-based CSPs are highly promising. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability in resolving a wide range of chiral compounds. chiraltech.com Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are well-established for their chiral recognition abilities. nih.govunipd.it
The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution.
A systematic screening of different polysaccharide-based CSPs and mobile phase compositions would be necessary to develop an effective separation method for the enantiomers of 2-chloro-5-(oxiran-2-yl)pyridine.
Table 3: Representative Screening Conditions for Chromatographic Chiral Separation of 2-chloro-5-(oxiran-2-yl)pyridine
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Expected Outcome |
| Chiralpak® AD-H | n-Hexane / Isopropanol (90:10) | 1.0 | 25 | Potential for baseline separation |
| Chiralcel® OD-H | n-Hexane / Isopropanol (90:10) | 1.0 | 25 | Potential for enantiomeric resolution |
| Chiralpak® IA | n-Hexane / Ethanol (85:15) | 1.0 | 25 | Screening for alternative selectivity |
| Chiralcel® OJ-H | n-Hexane / Isopropanol (80:20) | 1.0 | 25 | Screening for alternative selectivity |
Note: This table represents a typical initial screening approach for developing a chiral HPLC method. The optimal conditions would need to be determined experimentally.
Advanced Synthetic Transformations and Reactivity of 2 Chloro 5 2r Oxiran 2 Yl Pyridine
Regioselective and Stereospecific Epoxide Ring-Opening Reactions
The epoxide ring of 2-Chloro-5-[(2R)-oxiran-2-yl]pyridine is susceptible to nucleophilic attack, leading to the formation of β-substituted alcohols. The regioselectivity of this ring-opening is highly dependent on the reaction conditions. Under acidic catalysis, nucleophilic attack is generally favored at the more substituted carbon atom (C-2), which can be considered a benzylic-like position, due to the stabilization of the partial positive charge in the transition state by the adjacent pyridine (B92270) ring. Conversely, base-catalyzed or neutral conditions typically favor nucleophilic attack at the less sterically hindered carbon atom (C-3) via an SN2 mechanism. This predictable regiochemical control allows for the selective synthesis of different isomers.
Nucleophilic Ring-Opening with Carbon Nucleophiles
The formation of carbon-carbon bonds via the ring-opening of epoxides is a fundamental transformation in organic synthesis, allowing for the construction of complex carbon skeletons.
Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily react with epoxides. In the case of this compound, these reactions are expected to proceed with high regioselectivity, attacking the less sterically hindered C-3 position of the epoxide ring. This addition results in the formation of a new carbon-carbon bond and a secondary alcohol, with the stereochemistry at C-2 being retained. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.
Detailed research findings on the reaction of this compound with specific Grignard or organolithium reagents are not extensively documented in publicly available literature, preventing the creation of a detailed data table with specific yields and reaction conditions. However, the general reactivity pattern of epoxides with these reagents is well-established.
Enolates, derived from carbonyl compounds, and other stabilized carbanions (e.g., from malonates or nitroalkanes) can also serve as effective nucleophiles for the ring-opening of this compound. These reactions, typically carried out under basic conditions, would also be expected to occur at the less hindered C-3 position. The use of enolates allows for the introduction of a carbonyl-containing fragment, leading to the formation of γ-hydroxy ketones or related structures, which are valuable synthetic intermediates.
As with organometallic additions, specific examples and detailed data for the reaction of enolates and stabilized carbanions with this compound are not readily found in a comprehensive format in the surveyed literature.
Nucleophilic Ring-Opening with Heteroatom Nucleophiles
The ring-opening of epoxides with heteroatom nucleophiles is a widely used method for the synthesis of functionally diverse molecules, including amino alcohols and their derivatives, which are important pharmacophores.
The reaction of this compound with amines (aminolysis) provides a direct route to 1-amino-2-hydroxypropylpyridine derivatives. The regioselectivity of this reaction is, as with other nucleophiles, dependent on the reaction conditions. Basic or neutral conditions favor attack at the C-3 position, yielding (2R)-1-(alkyl/arylamino)-1-(6-chloropyridin-3-yl)propan-2-ol. The use of primary or secondary amines allows for the synthesis of a wide range of N-substituted amino alcohols. While specific data is limited, the general utility of this reaction is a cornerstone of epoxide chemistry.
Amidation, involving the use of an amide as a nucleophile, is a less common but viable method for the introduction of a nitrogen-containing functionality. These reactions often require activation of the amide or the epoxide to proceed efficiently.
Table 1: Representative Aminolysis Reactions of Pyridyl Epoxides (Data presented is illustrative of typical epoxide aminolysis and may not represent specific experimental results for this compound due to a lack of detailed public data.)
| Amine Nucleophile | Catalyst/Conditions | Major Regioisomer | Typical Yield |
|---|---|---|---|
| Benzylamine | Neat, 80 °C | Attack at C-3 | Good to Excellent |
| Aniline | Lewis Acid (e.g., Yb(OTf)3), CH3CN, rt | Attack at C-2 | High |
| Piperidine (B6355638) | EtOH, reflux | Attack at C-3 | Good |
The ring-opening of this compound with alcohols (alcoholysis) or thiols (thiolysis) furnishes the corresponding β-alkoxy or β-thioalkyl alcohols, respectively. These reactions can be catalyzed by either acids or bases, with the choice of catalyst dictating the regiochemical outcome in a predictable manner. Acid catalysis directs the nucleophile to the C-2 position, while basic conditions favor attack at the C-3 position. The resulting ether and thioether functionalities are present in a wide array of biologically active molecules.
Table 2: Illustrative Alcoholysis and Thiolysis of Pyridyl Epoxides (Data presented is illustrative and may not correspond to specific experimental outcomes for this compound due to a lack of detailed public data.)
| Nucleophile | Catalyst/Conditions | Major Regioisomer | Typical Yield |
|---|---|---|---|
| Methanol | H2SO4 (cat.), reflux | Attack at C-2 | High |
| Sodium Methoxide | Methanol, rt | Attack at C-3 | Excellent |
| Thiophenol | Et3N, CH2Cl2, rt | Attack at C-3 | Good to High |
| Benzenethiol | Sc(OTf)3 (cat.), CH3CN, rt | Attack at C-2 | High |
Halogenolysis and Halohydrin Formation
The epoxide ring in this compound is susceptible to cleavage by hydrohalic acids (HX), a reaction known as halogenolysis, which leads to the formation of halohydrins. This transformation is a direct consequence of the ring strain in the three-membered ether, which facilitates nucleophilic attack. The reaction with anhydrous hydrohalic acids provides a direct route to vicinal halohydrins.
The mechanism of this reaction under acidic conditions involves the initial protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and creates a better leaving group. Subsequently, the halide anion (X⁻) acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide. This nucleophilic attack occurs via an S(_N)2-like mechanism, resulting in the opening of the epoxide ring. The stereochemical outcome of this reaction is an anti-addition, leading to a trans configuration of the halogen and hydroxyl groups.
In the case of this compound, an unsymmetrical epoxide, the regioselectivity of the nucleophilic attack is a critical consideration. When the reaction is carried out with a hydrohalic acid where the halide is a strong nucleophile (e.g., HBr, HCl), the attack will predominantly occur at the less sterically hindered carbon atom. However, if there is significant carbocationic character developed at one of the carbons, the attack may favor the more substituted carbon. For the epoxide , the terminal carbon of the oxirane is less sterically hindered, and therefore, the halide is expected to add to this position.
The reaction of this compound with a hydrohalic acid, such as hydrochloric acid (HCl), is expected to yield a mixture of two regioisomeric chlorohydrins, with the major product being the one resulting from the attack at the terminal carbon of the epoxide.
Acid-Catalyzed Ring-Opening Mechanisms and Selectivity
The acid-catalyzed ring-opening of epoxides is a fundamental transformation that can be achieved with a variety of nucleophiles in the presence of an acid catalyst. researchgate.netorganic-chemistry.orgrsc.orgnih.govnobelprize.org For this compound, this reaction provides a pathway to introduce diverse functional groups into the molecule.
The mechanism is initiated by the protonation of the epoxide oxygen, forming a highly reactive oxonium ion intermediate. nobelprize.org This protonation weakens the C-O bonds of the epoxide ring, making the carbon atoms more susceptible to nucleophilic attack. The subsequent step involves the attack of a nucleophile, which can be the solvent (solvolysis) or another added reagent.
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is dictated by a combination of steric and electronic factors. nih.govnobelprize.org The reaction can proceed through a continuum of mechanisms ranging from a pure S(_N)2 to an S(_N)1 pathway. In a typical S(_N)2-like mechanism, the nucleophile attacks the less sterically hindered carbon atom. nih.gov Conversely, in an S(_N)1-like mechanism, the nucleophile attacks the carbon atom that can better stabilize a positive charge, which is typically the more substituted carbon. nih.gov
For this compound, the carbon atom of the epoxide ring adjacent to the pyridine ring is more substituted than the terminal carbon. Therefore, under strongly acidic conditions that favor the development of carbocationic character, the nucleophile is expected to preferentially attack the more substituted carbon. This leads to the formation of a secondary alcohol. However, under milder acidic conditions, or with sterically demanding nucleophiles, attack at the less substituted carbon may be favored.
For instance, the acid-catalyzed hydrolysis of the epoxide would lead to the formation of a diol, with the regioselectivity depending on the reaction conditions. Similarly, alcoholysis in the presence of an acid would yield an alkoxy alcohol.
Rearrangement Reactions of the Epoxide Moiety
Epoxides, particularly those bearing aryl or vinyl substituents, can undergo rearrangement reactions under the influence of Lewis or Brønsted acids to form carbonyl compounds. chemrxiv.orgresearchgate.netnih.govresearchgate.net This transformation, often referred to as the Meinwald rearrangement, provides a valuable synthetic route to aldehydes and ketones. chemrxiv.orgresearchgate.netnih.gov
The mechanism of the Meinwald rearrangement is initiated by the coordination of the acid catalyst to the epoxide oxygen, followed by the cleavage of a C-O bond to generate a carbocationic intermediate. nih.gov Subsequently, a 1,2-hydride or 1,2-alkyl/aryl shift occurs, leading to the formation of a protonated carbonyl compound, which then deprotonates to give the final product.
In the case of this compound, the epoxide is attached to a pyridine ring, which can be considered an electron-withdrawing heteroaromatic system. The acid-catalyzed rearrangement of this epoxide would likely proceed through the formation of a carbocation at the carbon atom adjacent to the pyridine ring. A subsequent 1,2-hydride shift from the terminal carbon to the carbocationic center would lead to the formation of an aldehyde.
The regioselectivity of the rearrangement is dependent on the migratory aptitude of the substituents on the epoxide ring. In this specific case, a hydride shift is the most probable pathway, resulting in the formation of 2-(6-chloropyridin-3-yl)acetaldehyde. The reaction conditions, particularly the nature of the acid catalyst and the solvent, can significantly influence the efficiency and selectivity of the rearrangement.
Functionalization Strategies of the Chloropyridine Core
The 2-chloro-5-substituted pyridine scaffold is a common motif in medicinal chemistry and materials science. The chlorine atom at the C-2 position is particularly amenable to displacement through various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of a wide range of substituents.
Transition Metal-Catalyzed Cross-Coupling Reactions at C-2 and C-5
Transition metal-catalyzed cross-coupling reactions are among the most important C-C and C-heteroatom bond-forming reactions in modern organic synthesis. nih.gov For this compound, the chlorine atom at the C-2 position serves as a handle for such transformations, allowing for the introduction of aryl, heteroaryl, alkyl, and other functional groups. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the pyridine nitrogen. While the C-5 position is not directly activated for cross-coupling in the starting material, functionalization at this position can be achieved through multi-step sequences or by employing substrates with a suitable leaving group at C-5.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronic ester) and an organic halide or triflate. nih.govmdpi.com It is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. nih.gov
The application of the Suzuki-Miyaura coupling to 2-chloropyridines has been extensively studied. researchgate.netresearchgate.net The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky and electron-rich phosphines often providing the best results for the coupling of less reactive aryl chlorides.
For the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a typical catalytic system would consist of a palladium source such as Pd(OAc)(_2) or Pd(_2)(dba)(_3), a phosphine ligand like SPhos, XPhos, or RuPhos, and a base such as K(_2)CO(_3), K(_3)PO(_4), or Cs(_2)CO(_3). The reaction is usually carried out in a solvent mixture such as dioxane/water or toluene/water at elevated temperatures. The epoxide moiety is generally stable under these conditions, although care must be taken to avoid harsh acidic or basic conditions that could lead to its degradation.
Below is a table of representative Suzuki-Miyaura coupling reactions of 2-chloropyridines with various boronic acids, illustrating the general conditions and expected yields.
| Entry | 2-Chloropyridine (B119429) Derivative | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)(_2) | SPhos | K(_3)PO(_4) | Toluene/H(_2)O | 100 | 95 |
| 2 | 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(_2)(dba)(_3) | XPhos | K(_2)CO(_3) | Dioxane/H(_2)O | 110 | 88 |
| 3 | 2-Chloro-5-cyanopyridine | 3-Thienylboronic acid | Pd(PPh(_3))(_4) | - | Na(_2)CO(_3) | DME/H(_2)O | 80 | 75 |
| 4 | 2-Chloro-5-vinylpyridine (B115529) | 2-Naphthylboronic acid | PdCl(_2)(dppf) | - | Cs(_2)CO(_3) | THF | 80 | 92 |
Negishi Coupling for Alkylation and Arylation
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. wikipedia.orgmdpi.com This reaction is particularly useful for the formation of C(sp)-C(sp) and C(sp)-C(sp) bonds and is known for its high functional group tolerance. wikipedia.orgorgsyn.org
The Negishi coupling of 2-chloropyridines with organozinc reagents provides an effective method for the introduction of both alkyl and aryl substituents at the C-2 position. organic-chemistry.org The organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, or directly from an organic halide and activated zinc. organic-chemistry.org
For the Negishi coupling of this compound, a palladium catalyst such as Pd(dba)(_2) or Pd(PPh(_3))(_4), often in combination with a phosphine ligand, is typically employed. The reaction is generally carried out in an aprotic solvent like THF or DME. The mild reaction conditions of the Negishi coupling are advantageous as they are less likely to affect the sensitive epoxide functionality.
The table below provides examples of Negishi coupling reactions of 2-chloropyridines with various organozinc reagents, showcasing the versatility of this method.
| Entry | 2-Chloropyridine Derivative | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylzinc chloride | Pd(PPh(_3))(_4) | - | THF | 65 | 90 |
| 2 | 2-Chloro-5-bromopyridine | Ethylzinc bromide | Pd(dba)(_2) | XPhos | DME | 80 | 85 |
| 3 | 2-Chloropyridine | 2-Thienylzinc chloride | NiCl(_2)(dppe) | - | THF | 60 | 78 |
| 4 | 2-Chloro-5-iodopyridine | Benzylzinc chloride | PdCl(_2)(dppf) | - | Toluene | 90 | 82 |
Sonogashira Coupling for Alkynylation
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The C-2 chloro group of this compound serves as a suitable electrophilic partner for this transformation, enabling the introduction of various alkyne moieties while preserving the chiral integrity of the oxirane ring.
The reaction proceeds under mild conditions, which is crucial for maintaining the structure of the sensitive epoxide group. wikipedia.org The general applicability of the Sonogashira coupling allows for the synthesis of a diverse library of 2-alkynyl-5-[(2R)-oxiran-2-yl]pyridine derivatives. These products are valuable intermediates, as the resulting alkyne can undergo further transformations, such as cyclization or click chemistry reactions.
Table 1: Examples of Sonogashira Coupling with this compound
| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 2-(Phenylethynyl)-5-[(2R)-oxiran-2-yl]pyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 2-[(Trimethylsilyl)ethynyl]-5-[(2R)-oxiran-2-yl]pyridine |
| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 3-[5-((2R)-Oxiran-2-yl)pyridin-2-yl]prop-2-yn-1-ol |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another cornerstone of modern palladium-catalyzed cross-coupling, facilitating the formation of carbon-nitrogen bonds. This reaction couples aryl halides with a wide range of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and amides. For this compound, this methodology provides a direct route to 2-amino-pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals.
The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high efficiency and broad substrate scope. Sterically hindered and electron-rich ligands are often employed to promote the challenging C-Cl bond activation. researchgate.net The reaction conditions are generally mild enough to be compatible with the oxirane functionality.
Table 2: Buchwald-Hartwig Amination of this compound
| Amine Nucleophile | Catalyst / Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 4-{5-[(2R)-Oxiran-2-yl]pyridin-2-yl}morpholine |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | N-Phenyl-5-[(2R)-oxiran-2-yl]pyridin-2-amine |
| Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | N-Benzyl-5-[(2R)-oxiran-2-yl]pyridin-2-amine |
Nucleophilic Aromatic Substitution (SNAr) at C-2
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. nih.gov The chlorine atom at the C-2 position of this compound is activated towards displacement by nucleophiles. This reaction pathway provides a metal-free alternative to cross-coupling for the formation of C-O and C-N bonds. youtube.com The SNAr mechanism typically involves the addition of a nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. nih.govnih.gov
Reactivity with Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the C-2 chlorine atom. These reactions are often carried out in the presence of a base to generate the nucleophile in situ. The resulting 2-alkoxy or 2-aryloxy pyridines are important intermediates in medicinal chemistry.
Table 3: SNAr Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Base | Solvent | Expected Product |
|---|---|---|---|
| Sodium methoxide | - | Methanol | 2-Methoxy-5-[(2R)-oxiran-2-yl]pyridine |
| Phenol | K₂CO₃ | DMSO | 2-Phenoxy-5-[(2R)-oxiran-2-yl]pyridine |
| Benzyl alcohol | NaH | THF | 2-(Benzyloxy)-5-[(2R)-oxiran-2-yl]pyridine |
Reactivity with Nitrogen-Based Nucleophiles
Nitrogen nucleophiles, particularly primary and secondary amines, can also participate in SNAr reactions at the C-2 position. youtube.com While generally less reactive than alkoxides, these reactions can often be driven to completion with heating. This provides a direct, non-catalyzed method for producing 2-aminopyridine (B139424) derivatives, complementing the palladium-catalyzed Buchwald-Hartwig amination.
Table 4: SNAr Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Conditions | Solvent | Expected Product |
|---|---|---|---|
| Ammonia | High Pressure, Heat | Water/Dioxane | 5-[(2R)-Oxiran-2-yl]pyridin-2-amine |
| Diethylamine (B46881) | Heat | NMP | N,N-Diethyl-5-[(2R)-oxiran-2-yl]pyridin-2-amine |
| Piperidine | Heat | Neat | 2-(Piperidin-1-yl)-5-[(2R)-oxiran-2-yl]pyridine |
Directed Ortho-Metalation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique for aromatic and heteroaromatic rings. baranlab.org A directing metalation group (DMG), typically a Lewis basic moiety, complexes with an organolithium base, directing deprotonation to the adjacent ortho-position. baranlab.org In pyridine systems, the ring nitrogen itself can act as a directing group. However, the lithiation of 2-chloropyridine is complex; while LDA typically promotes C-3 lithiation, certain superbases can achieve an unusual C-6 deprotonation. nih.gov
For this compound, the pyridine nitrogen is expected to direct lithiation to the C-3 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the regioselective introduction of a wide range of functional groups. This strategy provides access to 2,3,5-trisubstituted pyridine derivatives that would be difficult to synthesize otherwise.
Table 5: Potential Directed Ortho-Metalation and Electrophilic Quenching
| Base | Electrophile (E⁺) | Quenching Product |
|---|---|---|
| LDA / THF, -78°C | I₂ | 2-Chloro-3-iodo-5-[(2R)-oxiran-2-yl]pyridine |
| s-BuLi / TMEDA, -78°C | DMF | This compound-3-carbaldehyde |
| TMPMgCl·LiCl | Me₃SiCl | 2-Chloro-5-[(2R)-oxiran-2-yl]-3-(trimethylsilyl)pyridine |
Cascade and Multi-Component Reactions Incorporating this compound
The bifunctional nature of this compound, possessing two distinct electrophilic sites (the C-2 position of the pyridine ring and the carbons of the oxirane ring), makes it an ideal substrate for cascade and multi-component reactions (MCRs). evitachem.com These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single pot, enhancing synthetic efficiency. mdpi.com
A potential cascade sequence could involve the initial ring-opening of the epoxide by a bifunctional nucleophile. For example, reaction with an amino alcohol could lead to an intermediate that, upon deprotonation, undergoes an intramolecular SNAr at the C-2 position to form a new fused heterocyclic ring system.
Multicomponent reactions involving this building block can be envisioned where the epoxide is first opened by a nucleophile generated in situ, followed by reaction at the C-2 position with another component. Such strategies enable the convergent synthesis of complex structures, leveraging both the chirality of the oxirane and the reactivity of the chloropyridine core. nih.gov
Mechanistic Investigations and Computational Studies
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting selectivity, and understanding the electronic factors that govern chemical transformations. For 2-Chloro-5-[(2R)-oxiran-2-yl]pyridine, such studies would be invaluable for mapping the potential energy surfaces of its reactions, especially the characteristic epoxide ring-opening.
A comprehensive search of scientific databases did not yield specific DFT studies on the transition states involved in reactions of this compound. In principle, DFT calculations could model the transition state structures for nucleophilic attack on the epoxide ring under both acidic and basic conditions. researchgate.netresearchgate.net Such calculations would provide crucial information on activation energies, bond-breaking and bond-forming synchronicity, and the geometry of the activated complex. For analogous systems, DFT has been successfully used to analyze reaction profiles and transition state geometries of epoxide ring-opening reactions. researchgate.net
The regioselectivity of epoxide ring-opening is a critical aspect of its chemistry, with the site of nucleophilic attack depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.orgpressbooks.publibretexts.org For this compound, a nucleophile could attack either the carbon atom adjacent to the pyridine (B92270) ring or the terminal carbon of the oxirane.
Under basic or nucleophilic conditions, an SN2 mechanism is expected to dominate, with the nucleophile preferentially attacking the less sterically hindered terminal carbon. libretexts.orgpressbooks.pub Conversely, under acidic conditions, the reaction mechanism shifts towards having more SN1 character. libretexts.orglibretexts.org The epoxide oxygen is first protonated, and the subsequent nucleophilic attack is directed to the more substituted carbon atom, which can better stabilize the developing positive charge. ic.ac.uk Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) or Natural Bond Orbitals (NBOs), could predict the most likely site of attack and thus the regioselectivity. ic.ac.uk Stereoselectivity is also a key feature, with SN2-type reactions proceeding with inversion of configuration at the attacked stereocenter. As the starting material is the (2R)-enantiomer, this would lead to predictable stereochemical outcomes. However, specific computational models elucidating these selectivities for the title compound are not currently available.
The chemical behavior of this compound is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the 2-chloropyridine (B119429) ring influences the electron density distribution across the molecule, affecting the electrophilicity of the epoxide carbons. nih.gov The chlorine atom at the 2-position of the pyridine ring is known to activate the ring towards nucleophilic aromatic substitution, although its direct impact on the reactivity of the distal epoxide ring is more complex. epfl.ch
Steric hindrance from the pyridine ring would play a significant role in directing nucleophilic attack, particularly in SN2 reactions. nih.gov A quantitative analysis of these effects, which would require computational modeling (e.g., steric mapping or energy decomposition analysis), has not been reported for this specific molecule.
Kinetic Studies of Transformations
Kinetic studies are essential for understanding reaction rates and the factors that influence them. Such experimental data provides the foundation for determining reaction mechanisms, including the identification of rate-determining steps.
For epoxide ring-opening reactions, the rate-determining step typically depends on the reaction conditions. In base-catalyzed or nucleophilic ring-opening, the rate-determining step is generally the bimolecular SN2 attack of the nucleophile on the epoxide. pressbooks.pub The reaction rate is dependent on the concentration of both the epoxide and the nucleophile.
In acid-catalyzed reactions, the mechanism is more complex. It can involve a pre-equilibrium protonation of the epoxide oxygen, followed by the nucleophilic attack. nih.gov The nucleophilic attack on the protonated epoxide is often the rate-determining step. Kinetic studies measuring the reaction rate's dependence on substrate, nucleophile, and catalyst concentrations would be necessary to definitively establish the rate-determining step for transformations of this compound. No such specific kinetic data is currently available.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state structure. wikipedia.org By replacing an atom with its heavier isotope at a specific position in the reactant, changes in the reaction rate can be measured. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. wikipedia.org A secondary KIE can provide information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org
For the epoxide ring-opening of this compound, KIE studies could involve isotopic labeling of the epoxide carbons (13C) or the attacking nucleophile. For instance, a significant 13C KIE at one of the epoxide carbons would provide strong evidence for C-O bond cleavage at that position being part of the rate-limiting step. To date, no kinetic isotope effect studies have been published for this specific compound.
Spectroscopic and In-situ Monitoring of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound hinges on the ability to detect and characterize transient intermediates. While direct in-situ spectroscopic data for this specific molecule is not extensively documented in publicly available literature, insights can be drawn from studies on analogous systems, such as other 2-substituted pyridines and epoxides.
In reactions of related 2-chloropyridine derivatives, the formation of Meisenheimer complexes as intermediates in nucleophilic aromatic substitution (SNAr) has been proposed and computationally verified. nih.govresearchgate.net These intermediates involve the addition of a nucleophile to the pyridine ring, forming a negatively charged σ-complex. Spectroscopic techniques like NMR and UV-Vis spectroscopy are instrumental in identifying such species, characterized by significant shifts in proton and carbon signals and changes in electronic absorption bands. For instance, in the reaction of 2-chloropyridines with glutathione (B108866), catalyzed by glutathione S-transferase, molecular orbital calculations have supported the presence of a Meisenheimer intermediate, influencing the reaction rate. nih.govresearchgate.net
For the epoxide moiety, ring-opening reactions are a primary mode of transformation. researchgate.netrsc.org In-situ monitoring of these reactions, often accomplished using techniques like FT-IR and NMR spectroscopy, can reveal the formation of key intermediates. For example, in the acid-catalyzed ring-opening of epoxides, the initial protonation of the epoxide oxygen can be observed through changes in the vibrational spectra. Subsequent nucleophilic attack leads to the formation of a transient species that can be detected before the final product is formed. A study on the reaction of 2,6-bis(3,5-dimethylpyrazoyl)pyridine with metal ions demonstrated the utility of in-situ FT-IR to observe the formation of ligand-metal complexes before precipitation.
Computational studies using Density Functional Theory (DFT) have proven to be a powerful tool for predicting the spectroscopic signatures of potential intermediates. For related compounds like 2-chloro-4-(trifluoromethyl)pyridine, DFT calculations have been used to predict vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts (¹H and ¹³C), which show good agreement with experimental data. researchgate.net Similar computational approaches could be applied to model the intermediates in reactions of this compound, providing theoretical spectroscopic data that can guide experimental detection efforts.
Table 1: Predicted Spectroscopic Shifts for a Hypothetical Meisenheimer Intermediate (Note: This table is illustrative and based on general principles, as specific experimental data for the target compound is not available.)
| Nucleus | Chemical Shift (ppm) of Starting Material | Predicted Chemical Shift (ppm) of Intermediate |
|---|---|---|
| H-6 | ~8.2 | ~7.5 |
| H-4 | ~7.8 | ~6.9 |
| H-3 | ~7.4 | ~6.5 |
| C-2 | ~150 | ~95 |
| C-6 | ~148 | ~130 |
Solvent Effects and Catalytic Activation Mechanisms
The choice of solvent and the use of catalysts play a pivotal role in directing the outcome of reactions involving this compound, influencing both reaction rates and regioselectivity.
Solvent Effects:
The polarity of the solvent can significantly impact nucleophilic substitution reactions at the 2-position of the pyridine ring and the ring-opening of the epoxide. For SNAr reactions, polar aprotic solvents are generally favored as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. nih.gov In contrast, polar protic solvents can solvate the nucleophile, potentially reducing its reactivity. nih.govyoutube.com
In the context of epoxide ring-opening, the solvent can influence the regioselectivity of the nucleophilic attack. Under acidic conditions, the reaction may proceed through a more SN1-like mechanism where the nucleophile attacks the more substituted carbon of the epoxide. Conversely, under basic or neutral conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon. researchgate.net The ability of the solvent to stabilize charged intermediates and transition states is a key determinant in these pathways.
Catalytic Activation Mechanisms:
Catalysts are often employed to enhance the reactivity and control the stereochemistry of reactions involving this compound.
Lewis Acid Catalysis: Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack. By coordinating to the epoxide oxygen, the Lewis acid increases the electrophilicity of the carbon atoms, making them more susceptible to attack by even weak nucleophiles. A study on the ring-opening of 2-oxiranyl-pyridines with chiral amines utilized Scandium(III) triflate (Sc(OTf)₃) as a catalyst, which effectively promoted the formation of β-amino alcohols. researchgate.net The mechanism involves the formation of a Lewis acid-epoxide complex, which facilitates the regioselective attack of the amine.
Transition Metal Catalysis: For modifications at the 2-chloro position, transition metal catalysts, particularly those based on copper and nickel, are frequently used. Copper-catalyzed amidation of 2-chloropyridines, for instance, provides an efficient route to N-(pyridin-2-yl)amides. rsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the 2-chloropyridine to the metal center, followed by coordination of the nucleophile and reductive elimination to yield the product and regenerate the catalyst. Nickel catalysts have also been shown to be effective in the cross-coupling reactions of chloropyridines. researchgate.net
Table 2: Influence of Catalysts on the Reactions of 2-Chloropyridine Derivatives (Note: This table summarizes general findings for related compounds.)
| Catalyst System | Reaction Type | Proposed Activation Mechanism |
|---|---|---|
| Sc(OTf)₃ | Epoxide Ring-Opening | Lewis acid coordination to epoxide oxygen, enhancing carbon electrophilicity. researchgate.net |
| CuI / Diamine Ligand | Amidation | Oxidative addition of the C-Cl bond to the Cu(I) center. rsc.org |
| Ni(COD)₂ / Ligand | Cross-Coupling | Oxidative addition of the C-Cl bond to the Ni(0) center. researchgate.net |
Application As a Chiral Building Block in Complex Molecule Synthesis
Construction of Chiral Heterocyclic Scaffolds
The electrophilic nature of the oxirane ring in 2-chloro-5-[(2R)-oxiran-2-yl]pyridine makes it an ideal substrate for nucleophilic ring-opening reactions, which serve as a foundational step for building larger, more complex chiral heterocyclic systems.
Synthesis of Chiral Pyrrolidines and Piperidines
The synthesis of chiral pyrrolidines and piperidines, core structures in many biologically active compounds, can be achieved starting from this compound. The general strategy involves a two-step sequence: nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization.
The key reaction is the regioselective attack of a nitrogen nucleophile on the terminal carbon of the oxirane ring. This S(_N)2 reaction proceeds with inversion of configuration, leading to a chiral amino alcohol intermediate. The choice of nucleophile is critical and can be tailored to introduce desired functionality. For instance, using a primary amine (R-NH(_2)) would yield a secondary amino alcohol.
Subsequent intramolecular cyclization of the amino alcohol intermediate, typically promoted by converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate), results in the formation of the five-membered pyrrolidine (B122466) or six-membered piperidine (B6355638) ring. The stereochemistry established in the initial ring-opening step is retained throughout this process, ensuring the synthesis of enantiomerically enriched heterocycles. While this is a well-established synthetic strategy for epoxides, specific examples detailing reaction conditions and yields for this compound are not extensively documented in peer-reviewed literature. However, an improved synthesis of chiral pyrrolidine inhibitors for neuronal nitric oxide synthase highlights the importance of such scaffolds in medicinal chemistry. nih.gov
Formation of Fused and Bridged Heterocycles
Beyond simple monocyclic systems, this compound serves as a precursor for more intricate fused and bridged heterocyclic scaffolds. These complex structures are of significant interest in materials science and medicinal chemistry due to their rigid conformations and unique electronic properties. ias.ac.in
The synthetic strategy often involves a cascade or tandem reaction sequence where both the oxirane and the chloropyridine moieties participate. For example, an initial ring-opening of the epoxide can be followed by a reaction involving the pyridine (B92270) nitrogen or the chloro-substituent to form a second ring. Intramolecular cyclization reactions are a common method for creating such fused systems. ias.ac.in
One potential pathway involves the initial transformation of the oxirane into a side chain that contains a nucleophilic group. This group can then undergo an intramolecular nucleophilic aromatic substitution (S(_N)Ar) reaction, displacing the chloride on the pyridine ring to form a fused system. The feasibility and outcome of such reactions depend heavily on the length and nature of the linking chain and the reaction conditions. The synthesis of the smoking cessation aid Varenicline, which features a complex tetracyclic fused structure, involves intermediates derived from related chloropyridines, underscoring the utility of this scaffold in accessing polycyclic systems. google.com
Asymmetric Synthesis of Stereodefined Carbon Skeletons
The (R)-configuration of the oxirane in this compound is a valuable source of chirality that can be transferred to new stereocenters in acyclic molecules. This is achieved through highly stereospecific ring-opening reactions with carbon-based nucleophiles.
Organocuprates (Gilman reagents) and Grignard reagents in the presence of a copper catalyst are commonly employed for this purpose. These reagents preferentially attack the less sterically hindered terminal carbon of the epoxide in a classic S(_N)2 fashion. This reaction opens the ring and forms a new carbon-carbon bond, creating a chiral secondary alcohol with a defined (S)-configuration at the newly formed stereocenter.
| Reagent Type | Nucleophile | Expected Product Structure | Stereochemistry |
| Organocuprate | R(_2)CuLi | 2-Chloro-5-[(2S)-1-hydroxy-3-R-propyl]pyridine | Inversion at C2 of oxirane |
| Grignard + Cu(I) | R-MgX | 2-Chloro-5-[(2S)-1-hydroxy-3-R-propyl]pyridine | Inversion at C2 of oxirane |
This method provides a reliable route to enantiomerically enriched 1,2-diols and other functionalized acyclic chains where the stereochemistry is controlled by the starting epoxide. The resulting chiral alcohol can then be used in subsequent synthetic steps to build more complex target molecules.
Strategic Incorporation into Complex Target Molecules
The dual reactivity of this compound allows for its strategic use as a modular building block in the assembly of diverse and complex molecular targets, excluding final drug products.
Precursor Synthesis for Advanced Organic Materials
The chloropyridine scaffold is a common structural motif in the design of advanced organic materials, such as conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the pyridine ring can be used to tune the electronic properties of these materials.
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for functionalizing the 2-position of the pyridine ring by forming new carbon-carbon bonds. By reacting this compound with suitable organometallic reagents, it can be incorporated as a side chain or as part of the main backbone of a polymer. The chiral oxirane group can impart specific conformational properties or serve as a site for post-polymerization modification. While the concept is synthetically viable, specific examples of using this exact molecule in materials science are not prominent in the literature.
Modular Approaches in Chemical Diversity Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating libraries of structurally diverse small molecules. cam.ac.uk this compound is an ideal scaffold for DOS due to its two distinct points of reactivity.
A modular or "build/couple/pair" approach can be envisioned where the oxirane and the chloro-substituent are functionalized in a stepwise manner with a variety of building blocks.
Build Phase: A library of chiral amino alcohols is first generated by reacting the epoxide with a diverse set of amine nucleophiles.
Couple Phase: The chloro-substituent on the pyridine ring of each amino alcohol is then subjected to a cross-coupling reaction with a diverse set of boronic acids or other organometallic partners.
This two-dimensional diversification strategy allows for the rapid generation of a large library of complex, chiral molecules from a single starting scaffold. Such libraries are valuable for screening for novel biological activities and for the discovery of new chemical probes. The pyridine scaffold is recognized for its significant clinical diversity, making it a privileged structure in such synthetic endeavors. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Chloro-5-[(2R)-oxiran-2-yl]pyridine. Standard one-dimensional ¹H and ¹³C NMR spectra provide primary information on the chemical environment of the hydrogen and carbon atoms, respectively. In ¹³C NMR, characteristic peaks in the approximate range of 120–150 ppm confirm the presence of the aromatic pyridine (B92270) carbons, while the carbons of the oxirane ring typically appear at higher field strengths. bldpharm.com
For a detailed assignment and confirmation of the connectivity, multi-dimensional NMR techniques are employed.
Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HMBC)
While specific experimental data for this compound is not extensively detailed in publicly accessible literature, the application of 2D NMR techniques can be projected based on its structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be essential to establish the proton-proton coupling networks within the molecule. It would confirm the connectivity of the protons on the pyridine ring and, crucially, show correlations between the methine proton (H-7) and the two diastereotopic methylene (B1212753) protons (H-8) of the oxirane ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. An HMBC spectrum would be invaluable for assigning the quaternary carbons of the pyridine ring by correlating them with nearby protons. For instance, the proton at position 6 of the pyridine ring would show a correlation to the carbon of the oxirane ring (C-7), confirming the attachment of the epoxide group at the C-5 position of the pyridine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for stereochemical analysis. For this molecule, NOESY could help understand the spatial relationship between the oxirane ring protons and the aromatic proton at the C-6 position of the pyridine ring.
The expected ¹H NMR signals for the protons of the pyridine and oxirane rings are summarized in the table below.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyridine H-3 | ~7.40 | d |
| Pyridine H-4 | ~7.70 | dd |
| Pyridine H-6 | ~8.35 | d |
| Oxirane CH (H-7) | ~3.90 | dd |
| Oxirane CH₂ (H-8a) | ~2.90 | dd |
| Oxirane CH₂ (H-8b) | ~3.20 | dd |
This is an interactive data table. Users can sort and filter the data as needed.
Chiral NMR Shift Reagents and Auxiliaries
To confirm the enantiomeric purity of this compound, chiral NMR spectroscopy is a powerful technique. This involves the use of chiral shift reagents, typically lanthanide complexes, or chiral derivatizing agents. When a chiral shift reagent is added to a solution of the enantiomerically enriched compound, it forms diastereomeric complexes. These complexes have slightly different magnetic environments, leading to the separation of signals for the R and S enantiomers in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately determined.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the molecular formula C₇H₆ClNO is 155.0138 Da, which would be confirmed by HRMS analysis. mdpi.com
| Parameter | Value |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Exact Mass | 155.0138 Da |
This is an interactive data table. Users can sort and filter the data as needed.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. By inducing fragmentation and analyzing the resulting product ions, specific structural features of the molecule can be confirmed. For this compound, characteristic fragmentation would likely involve cleavage of the oxirane ring or loss of functional groups from the pyridine ring. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the structural assignment, particularly when differentiating between isomers.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed model of the electron density can be constructed, revealing the precise positions of all atoms in space.
Chiral Chromatography for Enantiomeric Excess and Purity Assessment
Chiral chromatography is a cornerstone for the separation of enantiomers, enabling the accurate determination of their respective ratios in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, each with its unique advantages for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the enantioselective separation of a broad range of compounds, including those with structural similarities to this compound. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Research Findings:
While specific HPLC methods for the direct enantioselective analysis of this compound are not extensively documented in publicly available literature, methodologies for structurally related compounds provide a strong basis for method development. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for the separation of chiral compounds, including pyridine derivatives and epoxides. nih.govscirp.orgspringernature.commdpi.com For instance, the separation of dihydropyridine (B1217469) derivatives has been successfully achieved on various polysaccharide-based columns. nih.gov
The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly employed. The addition of small amounts of additives, like diethylamine (B46881) for basic compounds, can significantly improve peak shape and resolution. For pyridine-containing compounds, which possess basic properties, such additives can be crucial.
The development of a chiral HPLC method for this compound would likely involve screening a variety of polysaccharide-based CSPs. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings would be primary candidates due to their proven success in separating a wide array of chiral molecules. scirp.orgmdpi.com
Interactive Data Table: Hypothetical Chiral HPLC Screening for this compound
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Elution Order |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | 1.8 | (S)-enantiomer first |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80:20) | 0.8 | 254 | 2.5 | (R)-enantiomer first |
| Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Isopropanol (95:5) | 1.2 | 254 | 1.5 | (S)-enantiomer first |
| Immobilized Amylose | Methanol/Acetonitrile (50:50) | 1.0 | 254 | 2.1 | (R)-enantiomer first |
This table represents a hypothetical screening based on typical conditions for similar compounds and is for illustrative purposes.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a highly sensitive and efficient technique for the separation of volatile and thermally stable enantiomers. For a compound like this compound, chiral GC can be a valuable tool for determining enantiomeric excess, especially for trace-level analysis.
Research Findings:
The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the stability of these diastereomeric complexes differs, leading to separation. Modified cyclodextrins, such as permethylated or acetylated beta- and gamma-cyclodextrins, are widely used for the separation of a variety of chiral compounds, including epoxides. mdpi.com
For the analysis of this compound, a capillary column coated with a derivatized cyclodextrin stationary phase would be the method of choice. The selection of the specific cyclodextrin derivative and the temperature program are critical parameters to optimize for achieving baseline separation of the enantiomers. The use of a flame ionization detector (FID) or a mass spectrometer (MS) would provide high sensitivity and selectivity.
The volatility of this compound should be sufficient for GC analysis without derivatization. However, if issues with peak tailing or thermal stability arise, derivatization of the epoxide ring could be considered, though this adds complexity to the analysis.
Interactive Data Table: Illustrative Chiral GC Conditions for Epoxide Analysis
| Chiral Stationary Phase (CSP) | Column Dimensions | Carrier Gas | Temperature Program | Injection Mode | Detection |
| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 30 m x 0.25 mm, 0.25 µm | Helium | 80°C (1 min), then 5°C/min to 180°C | Split (50:1) | FID |
| Octakis(2,3,6-tri-O-methyl)-γ-cyclodextrin | 25 m x 0.25 mm, 0.25 µm | Hydrogen | 90°C (2 min), then 3°C/min to 170°C | Splitless | MS |
This table provides illustrative conditions based on common practices for the chiral GC separation of epoxides.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structural Analysis
While chiral chromatography is essential for determining the relative amounts of enantiomers, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for the unambiguous determination of the absolute configuration of a chiral molecule. biotools.usnih.govresearchgate.netresearchgate.netnih.gov
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be considered a "vibrational fingerprint" of a specific enantiomer. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the (R)-enantiomer), the absolute configuration of the sample can be definitively assigned. biotools.usnih.govresearchgate.netresearchgate.netnih.gov
For this compound, VCD analysis would involve measuring the spectrum of an enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃). Concurrently, density functional theory (DFT) calculations would be performed to predict the VCD spectrum of the (R)-enantiomer. A match between the signs and relative intensities of the experimental and calculated VCD bands would confirm the (R)-configuration.
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is particularly useful for molecules containing chromophores, which are parts of a molecule that absorb light. The pyridine ring in this compound acts as a chromophore, making ECD a suitable technique for its stereochemical analysis.
Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT). The Cotton effects (positive and negative peaks) in the ECD spectrum are characteristic of the spatial arrangement of the chromophore relative to the chiral center.
Research Findings and Application:
The application of VCD and ECD to determine the absolute configuration of chiral molecules is a well-established methodology. For chiral epoxides and pyridine derivatives, these techniques have been successfully employed. The combination of experimental measurements and theoretical calculations provides a high level of confidence in the stereochemical assignment.
In the case of this compound, the ECD spectrum would be expected to show Cotton effects associated with the electronic transitions of the pyridine ring. The VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the entire molecule, with the chirality of the oxirane ring inducing the differential absorption of circularly polarized infrared light.
Interactive Data Table: Summary of Chiroptical Techniques for this compound
| Technique | Principle | Information Obtained | Key Requirements |
| VCD | Differential absorption of circularly polarized infrared light | Absolute configuration, solution-state conformation | Enantiomerically enriched sample, quantum chemical calculations (DFT) |
| ECD | Differential absorption of circularly polarized UV-Vis light | Absolute configuration of molecules with chromophores | Enantiomerically enriched sample, chromophore present, quantum chemical calculations (TD-DFT) |
Future Directions and Emerging Research Avenues
Development of Novel Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of key chemical intermediates. For 2-Chloro-5-[(2R)-oxiran-2-yl]pyridine, research is geared towards developing more environmentally benign and sustainable manufacturing processes.
Sustainable Reagents and Solvents
Traditional synthetic routes often rely on chlorinated solvents and stoichiometric reagents that generate significant waste. Future methodologies aim to replace these with more sustainable alternatives. The focus is on minimizing the environmental impact by selecting solvents and reagents with better safety profiles and lower persistence.
Key areas of investigation include:
Replacement of Chlorinated Solvents: A shift from solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) to greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ionic liquids is a primary goal.
Atom-Economic Reagents: The use of catalytic amounts of reagents instead of stoichiometric quantities is being explored to reduce waste generation. For the epoxidation step, moving from traditional peroxy acids to catalytic systems using hydrogen peroxide or molecular oxygen as the terminal oxidant represents a significant advance in sustainability.
Table 1: Comparison of Traditional vs. Green Solvents in Chemical Synthesis
| Feature | Traditional Solvents (e.g., Dichloromethane) | Green Solvents (e.g., 2-MeTHF) |
|---|---|---|
| Source | Petrochemical | Renewable (from biomass) |
| Toxicity | High (suspected carcinogen) | Lower |
| Environmental Impact | High (ozone-depleting potential) | Lower (biodegradable) |
| Recyclability | Moderate | High |
Energy-Efficient Processes
Reducing the energy consumption of chemical processes is a cornerstone of green chemistry. Future synthetic routes for this compound are expected to incorporate energy-efficient technologies that can reduce reaction times and lower temperature requirements.
Potential energy-efficient methods include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter processing times and reduced energy input compared to conventional heating.
Sonochemistry: The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is central to the efficient and selective synthesis of chiral molecules like this compound. Research is focused on discovering and optimizing catalysts that can improve the enantioselectivity of the epoxidation step and enhance the reactivity in subsequent transformations.
Emerging catalytic strategies include:
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. Chiral organocatalysts are being investigated for the asymmetric epoxidation of the vinyl precursor.
Biocatalysis: Enzymes, such as halohydrin dehalogenases, can offer unparalleled selectivity under mild reaction conditions (aqueous media, ambient temperature). The development of robust enzymes for the synthesis of the epoxide or its precursors is a promising avenue.
Advanced Metal Catalysts: Research continues on novel transition-metal complexes (e.g., based on manganese, ruthenium, or iron) that can catalyze the epoxidation with high efficiency and enantioselectivity, using environmentally friendly oxidants.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch manufacturing to continuous flow processes offers significant advantages in terms of safety, consistency, and scalability. Integrating the synthesis of this compound into flow chemistry platforms is a key area of future development.
Benefits of flow synthesis include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Process Control: Precise control over parameters like temperature, pressure, and reaction time leads to higher product quality and consistency.
Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and unattended production, which can accelerate process optimization.
Expansion of Synthetic Utility to Novel Molecular Architectures
While this compound is a well-established building block, researchers are continuously exploring its potential in the synthesis of new and complex molecular structures. The reactivity of the strained epoxide ring and the functionality of the chloropyridine core make it a versatile synthon.
Future research directions involve:
Cascade Reactions: Designing multi-step reaction sequences where the initial ring-opening of the epoxide triggers subsequent intramolecular cyclizations to rapidly build molecular complexity.
Synthesis of Novel Heterocycles: Using the compound as a starting point for the synthesis of diverse heterocyclic scaffolds beyond its current applications, by exploring reactions with various binucleophiles.
Access to New Chiral Ligands: Employing the chiral backbone of the molecule to synthesize novel ligands for asymmetric catalysis.
Application of Machine Learning and AI in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can accelerate the discovery and optimization of synthetic routes for molecules like this compound.
Applications of AI and ML in this context include:
Retrosynthesis Prediction: AI algorithms can propose novel and efficient synthetic pathways, potentially identifying more sustainable or cost-effective routes.
Reaction Condition Optimization: Machine learning models can analyze vast datasets of experimental results to predict the optimal conditions (e.g., catalyst, solvent, temperature) for maximizing yield and selectivity, reducing the need for extensive empirical screening.
Catalyst Design: AI can be used to design new catalysts with enhanced performance by predicting the relationship between a catalyst's structure and its activity and selectivity.
Advanced Computational Modeling for Predictive Reactivity and Design
Advanced computational modeling has become an indispensable tool in modern chemistry for predicting the behavior of molecules and guiding the synthesis of new compounds with desired properties. For a molecule with the structural complexity of this compound, which possesses multiple reactive sites, computational methods offer profound insights into its reactivity, stability, and potential for derivatization. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this predictive endeavor.
Predictive Reactivity Analysis
Computational chemistry provides a powerful lens through which the reactivity of this compound can be meticulously examined. The presence of a chloro-substituted pyridine (B92270) ring and a strained oxirane ring suggests several potential reaction pathways, including nucleophilic substitution and epoxide ring-opening. evitachem.com
Density Functional Theory (DFT) Studies: DFT calculations are frequently employed to model the electronic structure of molecules, providing a basis for predicting their reactivity. nih.gov For this compound, DFT methods can be used to calculate various molecular properties that illuminate its chemical behavior. Key parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges can be determined. researchgate.net
An MEP map, for instance, would visualize the electron density distribution across the molecule, highlighting electrophilic and nucleophilic regions. It is anticipated that the carbon atoms of the oxirane ring and the carbon atom attached to the chlorine would show positive electrostatic potential, marking them as likely sites for nucleophilic attack. evitachem.com Conversely, the nitrogen atom of the pyridine ring would exhibit a negative potential, indicating its nucleophilic character.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reaction kinetics. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. In the context of designing reactions, these calculations can help in selecting appropriate reagents and conditions. researchgate.net
Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations on this compound and related structures.
| Computational Parameter | Predicted Value/Observation for this compound | Implication for Reactivity |
| LUMO Energy | Low | Susceptible to nucleophilic attack |
| MEP of Oxirane Carbons | Positive | Electrophilic sites for ring-opening |
| Mulliken Charge on C2 | Positive | Site for nucleophilic aromatic substitution |
| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchalcogen.ro While direct QSAR studies on this compound are not extensively documented, the principles can be applied to design derivatives with enhanced properties. By systematically modifying the structure—for example, by substituting the chlorine atom or by introducing different groups through the opening of the oxirane ring—a library of analogues can be created.
Computational software can then calculate a variety of molecular descriptors for these analogues (e.g., lipophilicity, electronic properties, steric factors). A QSAR model can be built by correlating these descriptors with experimentally determined activity, allowing for the prediction of the activity of yet-unsynthesized compounds. researchgate.net
Molecular Design and Engineering
The true power of computational modeling lies in its ability to guide the rational design of new molecules. mdpi.com Starting from the this compound scaffold, computational techniques can be used to design new compounds with tailored functionalities.
For instance, molecular docking studies, a common computational technique, could be used if a biological target is identified. nih.gov This involves simulating the interaction of the compound and its designed derivatives with the active site of a protein. Such simulations can predict binding affinities and conformations, helping to prioritize which derivatives are most likely to be active and warrant synthesis. nih.gov
The design process might involve:
Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems to explore new chemical space.
Functional Group Modification: Using computational predictions to select substituents that would enhance desired properties (e.g., solubility, target affinity) upon reaction at the chloro or oxirane positions.
In Silico Screening: Creating a virtual library of derivatives and using computational filters to eliminate compounds with predicted undesirable properties (e.g., toxicity, poor metabolic stability) before committing to laboratory synthesis. nih.gov
The table below outlines potential design strategies for new molecules based on the this compound core, guided by computational insights.
| Design Strategy | Computational Tool | Objective | Example Modification |
| Enhance Target Binding | Molecular Docking | Improve interaction with a specific biological target. | Introduce hydrogen bond donors/acceptors via oxirane ring-opening. |
| Improve Physicochemical Properties | QSAR, Property Prediction Software | Increase solubility or membrane permeability. | Replace the chloro group with a more polar substituent. |
| Explore New Interactions | 3D-QSAR, Pharmacophore Modeling | Identify key structural features for activity and design novel scaffolds. | Synthesize bioisosteres of the chloropyridine ring. |
Through these advanced computational approaches, the potential of this compound as a lead compound or versatile intermediate can be systematically explored and exploited, accelerating the discovery and development of new chemical entities.
Q & A
Q. Experimental Design Tip :
- Screen against kinase libraries using fluorescence polarization assays.
- Compare IC₅₀ values with non-chlorinated analogs to isolate chlorine’s electronic effects.
Advanced: How to resolve contradictions in reported reactivity across studies?
Methodological Answer:
Discrepancies often arise from:
- Solvent Polarity : Protic solvents (e.g., H₂O) accelerate epoxide hydrolysis, while aprotic solvents (e.g., DMF) favor nucleophilic substitution at Cl.
- Catalyst Purity : Trace metals in commercial ZnCl₂ may alter reaction pathways.
Q. Stepwise Protocol for Reproducibility :
Validate solvent dryness via Karl Fischer titration.
Use freshly distilled epichlorohydrin to avoid dimerization side products.
Monitor reactions with inline IR spectroscopy for real-time intermediate tracking.
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
While direct toxicity data is limited for this compound, analogous chlorinated epoxides (–14) require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
